![molecular formula C8H10N2O B1523353 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one CAS No. 1000981-74-7](/img/structure/B1523353.png)
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Vue d'ensemble
Description
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Applications De Recherche Scientifique
Medicinal Chemistry
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one has been investigated for its potential as a scaffold for developing novel therapeutic agents. Notably, it has shown promise in:
- Anticancer Activity : The compound has been studied for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
- Antimicrobial and Antiviral Properties : Research indicates that this compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in drug development.
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing various heterocyclic compounds. Its stability and ease of handling make it suitable for creating new chemical libraries that can be screened for biological activity. Synthetic methods often involve cyclization reactions with appropriate precursors under specific conditions .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for synthesizing various drugs and agrochemicals. Its unique structural features allow chemists to design compounds with targeted biological activities .
Mécanisme D'action
Target of Action
The primary target of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. CDK2 is responsible for the phosphorylation of key components for cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to the inhibition of cell proliferation, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with β-ketoesters or β-diketones in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyrido[1,2-a]pyrimidin-6-one.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields pyrido[1,2-a]pyrimidin-6-one, while reduction can produce various hydrogenated derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]pyrimidin-6-one: This compound is structurally similar but lacks the dihydro moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, often studied for its biological activities.
Pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern, also of interest in medicinal chemistry.
Uniqueness
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is unique due to its specific ring structure and the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Activité Biologique
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical behavior. The IUPAC name for this compound is 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one, with the molecular formula .
Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)
The primary target for this compound is CDK2. This enzyme plays a crucial role in cell cycle regulation by phosphorylating key proteins necessary for cell proliferation. The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression and can induce apoptosis in cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various human tumor cell lines, including HeLa and HCT116 cells. The compound's IC50 values suggest potent activity against these cancer types .
Antimicrobial Properties
In addition to its antitumor effects, this compound has been investigated for its antimicrobial activity. Recent studies utilizing molecular docking techniques demonstrated that it interacts favorably with active sites of antimicrobial protein receptors. These interactions correlate with observed antimicrobial effects against several bacterial strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine and β-ketoesters or β-diketones under specific conditions . SAR studies have established a relationship between structural modifications of the compound and its biological activities. For instance, variations in substituents on the pyridine ring have been shown to influence both CDK inhibition and antimicrobial efficacy .
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antitumor (HeLa) | 0.36 |
Compound A | Antimicrobial | 0.45 |
Compound B | CDK2 Inhibitor | 0.25 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for its therapeutic applications. Studies indicate that modifications to the compound can enhance its bioavailability and selectivity towards CDK2 .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXXOKSUGGUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703442 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-74-7 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.